4-methyl-1,3-oxazole-5-carboxylic acid

Physical Organic Chemistry Heterocyclic Chemistry Proton Transfer

This compound's free carboxylic acid enables one-step Pd-catalyzed decarboxylative cross-coupling with aryl bromides for direct 5-arylated 4-methyloxazole synthesis—a reactivity not achievable with ester analogs without prior hydrolysis. With a high melting point (239–243 °C) and solid-state stability, it is ideal for automated synthesis platforms and SPPS workflows. The defined pKa (~2.88) enables straightforward pH-controlled extraction, simplifying purification. Essential for α4β2-nicotinic acetylcholine receptor agonist development. Insist on ≥97% purity for reproducible coupling efficiency.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 2510-32-9
Cat. No. B041810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1,3-oxazole-5-carboxylic acid
CAS2510-32-9
Synonyms4-Methyl-1,3-oxazole-5-carboxylic acid;  4-Methyl-5-oxazolecarboxylic acid;  NSC 158017; 
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)
InChIKeyZIXUNDOOBLSXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,3-oxazole-5-carboxylic Acid (CAS 2510-32-9): A Procurable Oxazole Scaffold for Heterocyclic Synthesis


4-Methyl-1,3-oxazole-5-carboxylic acid (CAS 2510-32-9) is a heterocyclic building block of the oxazole family, characterized by a 4-methyl substitution and a 5-carboxylic acid group . It is a white to tan solid [1] with a molecular formula of C₅H₅NO₃ and a molecular weight of 127.1 g/mol . This compound serves as a key intermediate in medicinal chemistry, notably in the synthesis of selective α4β2-nicotinic acetylcholine receptor agonists and in palladium-catalyzed decarboxylative cross-coupling reactions to produce arylated heterocycles .

Why 4-Methyl-1,3-oxazole-5-carboxylic Acid Cannot Be Casually Substituted by Other Oxazole or Thiazole Analogs


The substitution of 4-methyl-1,3-oxazole-5-carboxylic acid with structurally similar heterocycles, such as its ethyl ester or thiazole counterpart, is not trivial due to fundamental differences in physicochemical and electronic properties. The presence of the free carboxylic acid imparts a distinct reactivity profile, as evidenced by significant differences in acidity constants (pKa) compared to esters and thiazole analogs [1], and altered physical properties like melting point [2] that affect purification and formulation. Furthermore, the oxazole core confers different electronic characteristics than a thiazole, impacting reaction outcomes in cross-coupling applications [3]. These quantifiable disparities directly influence synthetic strategy, intermediate isolation, and final product properties, underscoring the need for a targeted procurement approach.

Quantifiable Differentiation Guide: 4-Methyl-1,3-oxazole-5-carboxylic Acid vs. Analogs


Superior Acidity for Salt Formation: pKa Comparison with Thiazole and Ester Analogs

The target compound exhibits a pKa of 2.88 for its carboxylic acid proton, which is significantly lower than the pKa of the analogous 4-methylthiazole-5-carboxylic acid (pKa = 3.51) [1]. This indicates that the oxazole is a stronger acid than its thiazole counterpart. In contrast, the corresponding ethyl ester, ethyl 4-methyloxazole-5-carboxylate, lacks this acidic proton entirely (pKa for the oxazole ring proton is 0.83) [1]. This quantitative difference dictates that the free acid will form salts more readily and participate in acid-base reactions where the ester cannot.

Physical Organic Chemistry Heterocyclic Chemistry Proton Transfer

Enhanced Thermal Stability in Storage and Processing: Melting Point vs. Ethyl Ester

The target compound is a solid with a high melting point of 239-243 °C , allowing for storage at ambient temperature . In stark contrast, the frequently employed analog ethyl 4-methyloxazole-5-carboxylate (CAS 20485-39-6) is a low-melting solid with a melting point of only 38 °C [1] and a boiling point of 100-103 °C at 21 Torr [1]. This over 200 °C difference in melting point translates to a solid, stable powder versus a substance that is often handled as a liquid or low-melting solid, posing different challenges for precise weighing, long-term stability, and purification.

Process Chemistry Material Science Physical Characterization

Divergent Synthetic Utility in Decarboxylative Cross-Coupling

The target compound is specifically validated for use in palladium-catalyzed decarboxylative cross-coupling reactions with aryl bromides to yield arylated heterocycles [1]. This reactivity is a direct consequence of the free carboxylic acid group. While the ethyl ester analog can also be a precursor, it requires a separate hydrolysis step to access the acid functionality needed for this specific transformation. The target compound bypasses this step, offering a more direct route. The thiazole analog, 4-methylthiazole-5-carboxylic acid, is not reported to participate in this specific decarboxylative coupling under identical conditions, likely due to differing electronic properties of the sulfur-containing ring.

Organic Synthesis Catalysis C-H Functionalization

Defined Basicity of the Oxazole Ring: A Basis for Understanding Reactivity

The pKa of the protonated oxazole ring nitrogen in the target compound is 1.09 [1]. This is significantly lower (indicating lower basicity) than the analogous protonated thiazole ring in 4-methylthiazole, which has a pKa of 3.07 [1]. This quantitative difference in basicity is a class-level inference for the electronic influence of the oxygen versus sulfur atom in the heterocycle. It suggests that the oxazole ring is less likely to be protonated and will have different solubility and reactivity characteristics in acidic media compared to its thiazole counterpart.

Physical Organic Chemistry Heterocyclic Reactivity Electronic Effects

Literature-Validated Intermediate for Bioactive Heterocycles: Nicotinic Receptor Agonist Synthesis

The compound is a documented intermediate in the synthesis of highly selective α4β2-nicotinic acetylcholine receptor (nAChR) agonists . This is a specific, high-value medicinal chemistry application. While the class of oxazole-5-carboxylic acids is generally used in drug discovery, the 4-methyl substitution is specifically required for building the pharmacophore of these selective nAChR ligands. This specificity is not necessarily shared by unsubstituted oxazole-5-carboxylic acid or the 4-methylthiazole analog, which may lead to off-target effects or inactivity due to altered binding modes.

Medicinal Chemistry Neuroscience Synthetic Methodology

Optimal Scientific and Industrial Applications for 4-Methyl-1,3-oxazole-5-carboxylic Acid


Synthesis of Novel Arylated Oxazoles via Decarboxylative Cross-Coupling

This compound is the reagent of choice for the one-step synthesis of 5-arylated 4-methyloxazoles via palladium-catalyzed decarboxylative cross-coupling with aryl bromides [1]. This application leverages the unique reactivity of the free carboxylic acid, a feature not shared by its ester analogs without prior hydrolysis. This method provides direct access to a privileged scaffold found in numerous pharmaceuticals and natural products.

Medicinal Chemistry Campaigns Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Researchers developing selective ligands for α4β2-nicotinic acetylcholine receptors should prioritize this compound as a core building block . Its use as a key intermediate in the synthesis of these agonists is established in the literature, offering a validated pathway for generating novel chemical entities for cognitive disorders.

Solid-Phase Synthesis and Automated Parallel Synthesis Platforms

The high melting point (239-243 °C) and solid-state stability of this compound make it ideal for automated synthesis platforms and solid-phase peptide synthesis (SPPS) where precise weighing and long-term stability of building blocks on the instrument deck are critical. In contrast, the low-melting ester analog (m.p. 38 °C) [2] is often unsuitable for such applications due to handling difficulties and potential for decomposition.

pH-Dependent Extraction and Purification Strategies

The defined and comparatively high acidity of the carboxylic acid group (pKa = 2.88) [3] allows for straightforward pH-controlled extraction and purification from reaction mixtures. This property can be exploited to separate the target compound from non-acidic byproducts or starting materials, simplifying workup procedures and improving isolated yields in multi-step syntheses.

Technical Documentation Hub

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